molecular formula C18H21N3O3 B12285073 3-(1-Oxo-5-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione

3-(1-Oxo-5-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B12285073
M. Wt: 327.4 g/mol
InChI Key: VETYNAAAOVQSDR-UHFFFAOYSA-N
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Description

3-(1-Oxo-5-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperidine and isoindolinone moiety

Preparation Methods

The synthesis of 3-(1-Oxo-5-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione involves multiple steps, typically starting with the preparation of the isoindolinone core. The synthetic route often includes:

    Formation of Isoindolinone Core: This step involves the cyclization of an appropriate precursor to form the isoindolinone structure.

    Introduction of Piperidine Moiety: The piperidine ring is introduced through a series of substitution reactions.

    Final Cyclization and Oxidation: The final steps involve cyclization and oxidation to achieve the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

3-(1-Oxo-5-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and isoindolinone moieties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(1-Oxo-5-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Oxo-5-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as the IKAROS family zinc finger proteins. By binding to these proteins, the compound can modulate their activity, leading to various biological effects. This interaction is crucial for its potential therapeutic applications .

Comparison with Similar Compounds

3-(1-Oxo-5-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione can be compared with similar compounds such as lenalidomide and other piperidine-2,6-dione derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific interactions with molecular targets and its potential therapeutic applications .

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

3-(3-oxo-6-piperidin-4-yl-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C18H21N3O3/c22-16-4-3-15(17(23)20-16)21-10-13-9-12(1-2-14(13)18(21)24)11-5-7-19-8-6-11/h1-2,9,11,15,19H,3-8,10H2,(H,20,22,23)

InChI Key

VETYNAAAOVQSDR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C4CCNCC4

Origin of Product

United States

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